Lipophilicity Divergence: 1,2,4-Oxadiazole Log D vs 1,3,4-Oxadiazole Matched Pairs
When the 1,2,4-oxadiazole scaffold in Methyl[2-(1,2,4-oxadiazol-3-yl)ethyl]amine is replaced by a 1,3,4-oxadiazole ring in matched molecular pairs, the resulting analog exhibits an approximately 10-fold (one order of magnitude) lower distribution coefficient (log D) [1]. This systematic difference was observed across the AstraZeneca corporate collection and is attributable to intrinsic differences in charge distribution and dipole moment between the two regioisomers [1].
| Evidence Dimension | Lipophilicity (log D at pH 7.4) |
|---|---|
| Target Compound Data | Log D ≈ 1–3 range (representative 1,2,4-oxadiazole-containing matched pair; exact value is side-chain dependent) |
| Comparator Or Baseline | 1,3,4-Oxadiazole matched pair analog: log D approximately 1 log unit lower than the 1,2,4-oxadiazole partner |
| Quantified Difference | ~10-fold (one order of magnitude) higher lipophilicity for 1,2,4-oxadiazole vs 1,3,4-oxadiazole |
| Conditions | Matched molecular pair analysis across the AstraZeneca compound collection; log D measured by shake-flask or chromatographic methods |
Why This Matters
The ~10-fold higher lipophilicity of 1,2,4-oxadiazole-containing compounds directly influences membrane permeability, plasma protein binding, and susceptibility to cytochrome P450 metabolism, making this scaffold fundamentally distinct from 1,3,4-oxadiazole analogs for any program where log D is a design parameter.
- [1] Boström J, Hogner A, Llinàs A, Wellner E, Plowright AT. Oxadiazoles in Medicinal Chemistry. J. Med. Chem. 2012; 55(5): 1817-1830. doi:10.1021/jm2013248. View Source
